molecular formula C27H25BrN6O B12408010 Pim1-IN-3

Pim1-IN-3

Cat. No.: B12408010
M. Wt: 529.4 g/mol
InChI Key: AEVLCESXDZPPLL-VTNSRFBWSA-N
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Description

Pim1-IN-3 is a small molecule inhibitor specifically designed to target the proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinase. PIM1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM1 has been linked to various cancers, making it a significant target for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pim1-IN-3 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates through nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with temperature control ranging from room temperature to elevated temperatures depending on the specific step .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Pim1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pim1-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Pim1-IN-3 exerts its effects by binding to the ATP-binding site of PIM1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and survival pathways. The molecular targets and pathways affected by this compound include the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pim1-IN-3 is unique in its high specificity for PIM1 kinase compared to other PIM inhibitors. This specificity allows for targeted inhibition of PIM1 without significantly affecting PIM2 and PIM3, reducing potential off-target effects and increasing its therapeutic potential .

Properties

Molecular Formula

C27H25BrN6O

Molecular Weight

529.4 g/mol

IUPAC Name

10-bromo-N-[(E)-1-[5-(morpholin-4-ylmethyl)pyridin-2-yl]ethylideneamino]-7H-indolo[2,3-c]quinolin-6-amine

InChI

InChI=1S/C27H25BrN6O/c1-17(22-8-6-18(15-29-22)16-34-10-12-35-13-11-34)32-33-27-26-25(20-4-2-3-5-23(20)31-27)21-14-19(28)7-9-24(21)30-26/h2-9,14-15,30H,10-13,16H2,1H3,(H,31,33)/b32-17+

InChI Key

AEVLCESXDZPPLL-VTNSRFBWSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2C3=C1NC4=C3C=C(C=C4)Br)/C5=NC=C(C=C5)CN6CCOCC6

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2C3=C1NC4=C3C=C(C=C4)Br)C5=NC=C(C=C5)CN6CCOCC6

Origin of Product

United States

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